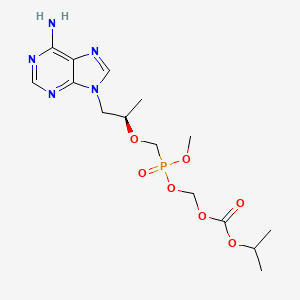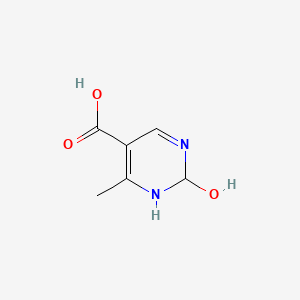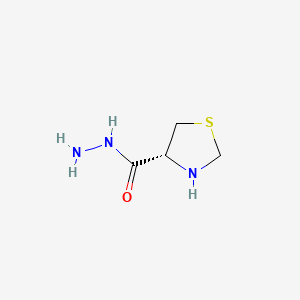
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is a deuterated derivative of a proline ester. Proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure. The deuterated form, where hydrogen atoms are replaced with deuterium, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of deuterated methanol in industrial settings ensures the incorporation of deuterium atoms, which is essential for the compound’s stability and research applications. The process is optimized for yield and purity, often involving continuous monitoring and quality control measures.
化学反应分析
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Helps in tracing metabolic processes and studying enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and other compounds for research and development purposes.
作用机制
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide stability and allow for precise tracking using techniques like mass spectrometry. The compound interacts with enzymes and other molecular targets, providing insights into reaction mechanisms and metabolic processes.
相似化合物的比较
Similar Compounds
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester: The non-deuterated form of the compound.
(4R)-1-Methyl-4-propyl-L-proline Ethyl Ester: An ester with an ethyl group instead of a methyl group.
(4R)-1-Methyl-4-propyl-D-proline Methyl Ester: The D-enantiomer of the compound.
Uniqueness
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies of metabolic pathways and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts.
属性
CAS 编号 |
1246815-09-7 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
188.285 |
IUPAC 名称 |
methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3 |
InChI 键 |
BWWDKXMHDNDMEB-UYYNBGJSSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
同义词 |
4-Propyl-hygric Acid-d3 Methyl Ester; (4R)-4-Propyl-hygric Acid-d3 Methyl Ester; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3 Methyl Ester; trans-4-Propyl-1methyl-L-proline-d3 Methyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












